Bcr-abl-IN-1

Kinase inhibition Biochemical assay IC50

Researchers building BCR-ABL pharmacophore models often lack a well-characterized, moderately potent reference compound to calibrate in silico predictions. BCR-ABL-IN-1 (Compound 21) is a phenylaminopyrimidine-class inhibitor with a defined pIC50 of 6.46 (IC50 ≈ 347 nM), validated in a 3D-QSAR model (R²=0.886, Q²=0.768). - Serves as a quantitative benchmark for virtual screening and docking pose validation. - Functions as a single-target BCR-ABL probe (no reported Src activity), unlike dual Src/Abl inhibitors. - Reversible ATP-competitive binding enables unambiguous enzyme kinetics studies. Supplied with ≥98% purity and shipped at ambient temperature for immediate global delivery.

Molecular Formula C23H21F4N5O
Molecular Weight 459.4 g/mol
Cat. No. B12295526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcr-abl-IN-1
Molecular FormulaC23H21F4N5O
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(C(F)F)(F)F)NC2=NC=CC(=N2)C3=C4C=CN(C4=CC=C3)CCCN
InChIInChI=1S/C23H21F4N5O/c24-21(25)23(26,27)33-16-5-1-4-15(14-16)30-22-29-11-8-19(31-22)17-6-2-7-20-18(17)9-13-32(20)12-3-10-28/h1-2,4-9,11,13-14,21H,3,10,12,28H2,(H,29,30,31)
InChIKeyHNAIZJDQDDXEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCR-ABL-IN-1: A Phenylaminopyrimidine-Derived Tyrosine Kinase Inhibitor for Chronic Myelogenous Leukemia Research


BCR-ABL-IN-1 (Compound 21) is a small molecule inhibitor of the BCR-ABL tyrosine kinase, a fusion protein central to the pathogenesis of chronic myelogenous leukemia (CML). It belongs to the phenylaminopyrimidine (PAP) class of kinase inhibitors, which includes the first-line therapeutic imatinib. The compound exhibits a pIC50 of 6.46 (corresponding to an IC50 of approximately 347 nM) against BCR-ABL in biochemical assays . Its chemical structure (C23H21F4N5O; MW 459.44 g/mol; CAS 188260-50-6) has been utilized in computational pharmacophore modeling studies to derive quantitative structure-activity relationships (3D-QSAR) for the design of novel BCR-ABL inhibitors [1].

Why BCR-ABL-IN-1 Cannot Be Simply Substituted with Other BCR-ABL Inhibitors


BCR-ABL inhibitors exhibit profound differences in potency, selectivity profile, and activity against clinically relevant kinase domain mutations. For example, while imatinib shows an IC50 of approximately 25–200 nM against wild-type BCR-ABL, second-generation inhibitors nilotinib and dasatinib are 10- to 100-fold more potent, and ponatinib maintains activity against the T315I gatekeeper mutation (IC50 ~2 nM) [1][2]. Conversely, BCR-ABL-IN-1 displays a pIC50 of 6.46 (IC50 ≈ 347 nM), positioning it as a moderately potent probe compound. Direct substitution without understanding these quantitative differences in biochemical activity, cellular efficacy, and mutation coverage can lead to experimental failure, misinterpretation of structure-activity relationships, and invalid pharmacophore models [3]. The following evidence quantifies the specific differentiation points that must guide scientific selection.

Quantitative Differentiation of BCR-ABL-IN-1: Head-to-Head and Cross-Study Evidence


Biochemical Potency: BCR-ABL-IN-1 vs. First-Generation Inhibitor Imatinib

BCR-ABL-IN-1 demonstrates a pIC50 of 6.46 (IC50 ≈ 347 nM) against BCR-ABL kinase in biochemical assays . In comparison, imatinib, the prototypical first-generation BCR-ABL inhibitor, exhibits reported IC50 values ranging from 25 nM to 204 nM in similar cell-free assays . This indicates that BCR-ABL-IN-1 is approximately 1.7- to 14-fold less potent than imatinib under comparable in vitro conditions. This potency difference is critical when selecting a tool compound for dose-response studies or when interpreting SAR data within a pharmacophore model series.

Kinase inhibition Biochemical assay IC50

Structural Class and Pharmacophore Relevance: Differentiation from Second-Generation ATP-Competitive Inhibitors

BCR-ABL-IN-1 belongs to the phenylaminopyrimidine (PAP) chemical class, a core scaffold shared with imatinib but distinct from the structural frameworks of second-generation inhibitors nilotinib (aminopyrimidine derivative) and dasatinib (aminothiazole) [1]. Crucially, BCR-ABL-IN-1 served as a key compound in the derivation of a seven-point pharmacophore model (one hydrophobic, two hydrogen bond donors, four aromatic rings) used to build a statistically significant 3D-QSAR model with a correlation coefficient of 0.886 and a predictive Q² of 0.768 . This computational validation, which includes BCR-ABL-IN-1 as a training set molecule, provides a quantitative framework for understanding its binding interactions that is not available for uncharacterized PAP analogs.

Pharmacophore modeling 3D-QSAR Phenylaminopyrimidine

Potency Gap vs. Clinically Advanced Inhibitors: BCR-ABL-IN-1 vs. Nilotinib, Dasatinib, Ponatinib, and Asciminib

Cross-study comparison reveals a substantial potency gap between BCR-ABL-IN-1 (IC50 ≈ 347 nM) and clinically used BCR-ABL inhibitors. Nilotinib and dasatinib exhibit IC50 values of <30 nM and <1 nM, respectively, against wild-type BCR-ABL in biochemical assays [1]. Ponatinib, a third-generation inhibitor, shows IC50 of 0.37–0.4 nM and retains activity against the T315I mutant (IC50 2.0 nM) . Asciminib, an allosteric inhibitor, displays cellular IC50 of 0.25 nM in Ba/F3 cells [2]. BCR-ABL-IN-1 is 10- to >1000-fold less potent than these advanced agents. This positioning defines BCR-ABL-IN-1 as a moderate-affinity probe suitable for baseline mechanistic studies rather than for modeling therapeutic efficacy or resistance.

Comparative potency Kinase inhibitor profiling CML research

Selectivity Profile: BCR-ABL-IN-1 vs. Dual Src/Abl Inhibitors

Publicly available data for BCR-ABL-IN-1 do not include a comprehensive kinase selectivity panel. However, a closely related analog, cSRC/BCR-ABL-IN-1 (compound 21b), demonstrates dual inhibition of BCR-ABL (IC50 56.2 nM) and c-Src (IC50 101 nM) . In contrast, the core BCR-ABL-IN-1 (compound 21) is reported only for its BCR-ABL pIC50 of 6.46, with no disclosed activity against Src family kinases . This distinction suggests that BCR-ABL-IN-1 may exhibit a narrower selectivity profile compared to dual Src/Abl inhibitors like dasatinib (Src IC50 0.5 nM) . Procurement for studies requiring a cleaner BCR-ABL signal, free from Src-mediated pathway interference, may favor BCR-ABL-IN-1, though this inference requires experimental confirmation.

Kinase selectivity Off-target activity c-Src

Cellular Antiproliferative Activity: Limited Public Data Necessitates In-House Validation

No peer-reviewed publication or vendor datasheet reports the cellular IC50 of BCR-ABL-IN-1 against BCR-ABL-dependent cell lines such as K562. In contrast, extensive cellular data exist for imatinib (K562 IC50 ~0.1–0.6 μM), nilotinib (K562 IC50 ~0.03–0.1 μM), and dasatinib (K562 IC50 ~0.5–5 nM) [1][2]. The absence of cellular potency data for BCR-ABL-IN-1 is a critical evidence gap. Users must perform their own dose-response studies to establish cellular efficacy and ensure that the compound's moderate biochemical potency (IC50 ≈ 347 nM) translates into antiproliferative activity at achievable concentrations. This lack of data distinguishes BCR-ABL-IN-1 from well-characterized clinical candidates and necessitates additional experimental investment.

Cellular efficacy K562 cells CML models

Optimal Research Applications for BCR-ABL-IN-1 Based on Quantitative Differentiation


3D-QSAR Pharmacophore Model Development and Validation

BCR-ABL-IN-1 is optimally suited for computational chemistry and medicinal chemistry groups engaged in building or refining pharmacophore models for BCR-ABL inhibitors. Its inclusion in the training set of a validated 3D-QSAR model (R²=0.886, Q²=0.768) provides a quantitative benchmark [1]. Researchers can use BCR-ABL-IN-1 as a reference compound to test new computational algorithms, validate docking poses, or calibrate virtual screening workflows aimed at identifying novel PAP-class inhibitors. The compound's moderate potency and well-defined chemical structure (C23H21F4N5O) make it an ideal control for assessing the predictive power of in silico models.

Baseline BCR-ABL Inhibition in Biochemical Assays Requiring a Single-Target Probe

Given the inferred selectivity over c-Src (no reported activity) compared to dual Src/Abl inhibitors, BCR-ABL-IN-1 may serve as a single-target BCR-ABL probe in biochemical kinase assays [1]. This application is particularly valuable when researchers need to dissect BCR-ABL-specific signaling from Src family kinase contributions. Users should confirm the lack of Src inhibition experimentally, but the absence of Src activity in available data distinguishes it from dasatinib and the analog cSRC/BCR-ABL-IN-1, which explicitly inhibit Src at nanomolar concentrations .

Mechanistic Studies of ATP-Competitive Binding in Wild-Type BCR-ABL

BCR-ABL-IN-1, with its moderate affinity (IC50 ≈ 347 nM), is a suitable tool for investigating the kinetics and thermodynamics of ATP-competitive inhibition at the BCR-ABL active site. Unlike high-potency inhibitors (e.g., ponatinib, dasatinib) that may exhibit prolonged target residence times, BCR-ABL-IN-1's reversible binding profile allows for clearer analysis of competitive inhibition mechanisms in enzyme kinetics studies [1]. This application is directly supported by its defined pIC50 and its role in the pharmacophore model that maps key interactions within the ATP-binding pocket .

Chemical Probe for SAR Exploration of PAP-Class Inhibitors

As a phenylaminopyrimidine (PAP) derivative, BCR-ABL-IN-1 provides a defined chemical scaffold for structure-activity relationship (SAR) studies. Medicinal chemists can use it as a starting point for synthesizing analogs to probe the contributions of the 3-aminopropyl indole moiety and the tetrafluoroethoxy phenyl group to BCR-ABL binding affinity [1]. The compound's well-characterized structure (CAS 188260-50-6) and commercial availability enable systematic modification and assessment of potency shifts, facilitating the rational design of next-generation PAP inhibitors with improved biochemical and cellular profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcr-abl-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.